molecular formula C12H15NO4 B13758341 1,3-Benzodioxol-4-OL, 2,2,7-trimethyl-, methylcarbamate CAS No. 22791-20-4

1,3-Benzodioxol-4-OL, 2,2,7-trimethyl-, methylcarbamate

Cat. No.: B13758341
CAS No.: 22791-20-4
M. Wt: 237.25 g/mol
InChI Key: QRVOHSBDBLBNPZ-UHFFFAOYSA-N
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Description

1,3-Benzodioxol-4-OL, 2,2,7-trimethyl-, methylcarbamate: is a chemical compound with the molecular formula C12H15NO4 . It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a benzodioxole ring substituted with trimethyl groups and a methylcarbamate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Benzodioxol-4-OL, 2,2,7-trimethyl-, methylcarbamate typically involves the reaction of 1,3-benzodioxole derivatives with methyl isocyanate under controlled conditions . The reaction is carried out in the presence of a suitable catalyst, such as a base or an acid, to facilitate the formation of the carbamate linkage.

Industrial Production Methods

Industrial production of this compound often employs large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves the careful control of temperature, pressure, and reaction time to achieve the desired product. Purification steps, such as crystallization or chromatography, are used to isolate the compound from reaction mixtures .

Chemical Reactions Analysis

Types of Reactions

1,3-Benzodioxol-4-OL, 2,2,7-trimethyl-, methylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to various substituted benzodioxole derivatives .

Scientific Research Applications

1,3-Benzodioxol-4-OL, 2,2,7-trimethyl-, methylcarbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,3-Benzodioxol-4-OL, 2,2,7-trimethyl-, methylcarbamate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to enzymes or receptors, leading to the modulation of biochemical processes. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Benzodioxol-4-OL, 2,2,7-trimethyl-, methylcarbamate is unique due to its specific substitution pattern on the benzodioxole ring and the presence of the methylcarbamate group. This structural uniqueness contributes to its distinct chemical and biological properties, making it valuable in various applications .

Properties

CAS No.

22791-20-4

Molecular Formula

C12H15NO4

Molecular Weight

237.25 g/mol

IUPAC Name

(2,2,7-trimethyl-1,3-benzodioxol-4-yl) N-methylcarbamate

InChI

InChI=1S/C12H15NO4/c1-7-5-6-8(15-11(14)13-4)10-9(7)16-12(2,3)17-10/h5-6H,1-4H3,(H,13,14)

InChI Key

QRVOHSBDBLBNPZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=C(C=C1)OC(=O)NC)OC(O2)(C)C

Origin of Product

United States

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